![molecular formula C10H9N3O4S B12897641 2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide CAS No. 60084-08-4](/img/structure/B12897641.png)
2-[5-(Hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide is a heterocyclic compound that features both furan and thiazole rings in its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide typically involves the formation of the furan and thiazole rings followed by their subsequent coupling. One common method involves the use of furan-2-carbaldehyde and thiosemicarbazide as starting materials. The reaction proceeds through a cyclization process under acidic conditions to form the thiazole ring. The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
化学反応の分析
Types of Reactions
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The furan and thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 2-(5-formylfuran-2-yl)thiazole-4,5-dicarboxamide.
科学的研究の応用
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and biological activity.
作用機序
The mechanism of action of 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4-carboxamide
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-5-carboxamide
- 2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxylic acid
Uniqueness
2-(5-(Hydroxymethyl)furan-2-yl)thiazole-4,5-dicarboxamide is unique due to the presence of both furan and thiazole rings, which confer distinct chemical and biological properties. Its hydroxymethyl group also provides a site for further chemical modifications, enhancing its versatility in various applications.
特性
CAS番号 |
60084-08-4 |
|---|---|
分子式 |
C10H9N3O4S |
分子量 |
267.26 g/mol |
IUPAC名 |
2-[5-(hydroxymethyl)furan-2-yl]-1,3-thiazole-4,5-dicarboxamide |
InChI |
InChI=1S/C10H9N3O4S/c11-8(15)6-7(9(12)16)18-10(13-6)5-2-1-4(3-14)17-5/h1-2,14H,3H2,(H2,11,15)(H2,12,16) |
InChIキー |
ACXXNGXTDXTNRI-UHFFFAOYSA-N |
正規SMILES |
C1=C(OC(=C1)C2=NC(=C(S2)C(=O)N)C(=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
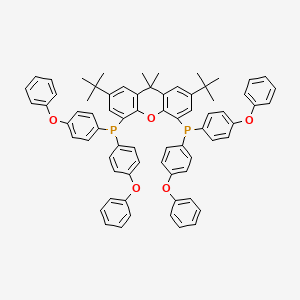

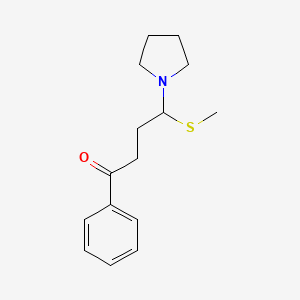
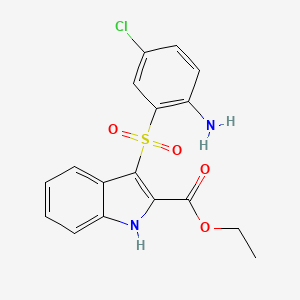
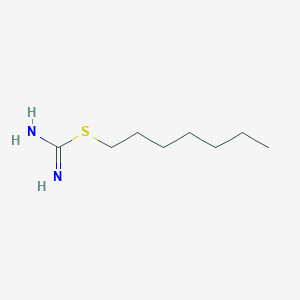
![Benzamide, 2-chloro-N-[[[4-(5,7-dimethyl-2-benzoxazolyl)phenyl]amino]thioxomethyl]-4-fluoro-](/img/structure/B12897599.png)
![3-chloro-N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B12897600.png)
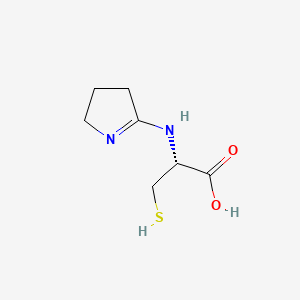
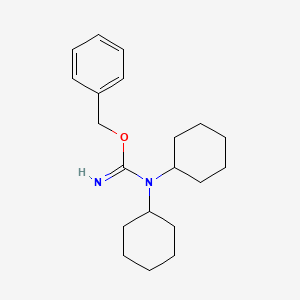

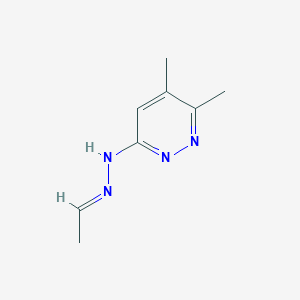
![4-[4-(4-Fluorophenyl)-5-oxo-2,5-dihydrofuran-3-yl]benzene-1-sulfonamide](/img/structure/B12897629.png)
![1-(4-Methylphenyl)-2-[2-(4-nitrophenyl)-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12897636.png)
